4-Bromo-3,6-dimethyl-2-nitroaniline
Overview
Description
“4-Bromo-3,6-dimethyl-2-nitroaniline” is a chemical compound with the linear formula C8H9BrN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “this compound” involves a sequence that has been performed by nearly one hundred students . More than 95% of these have completed the sequence in 33 1/2 h with a reasonable yield of the final product .Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Phase Equilibria and Material Properties
Phase Equilibria and Crystallization Studies : The phase diagram of urea–4-bromo-2-nitroaniline systems reveals significant insights into miscibility gaps, eutectic formations, and the physical properties of monotectic mixtures. The study of this system has implications for understanding the thermodynamic and crystallization behaviors of organic compounds in mixed systems, shedding light on their potential applications in materials science and engineering (Reddi et al., 2012).
Molecular Interactions and Crystallography
Hydrogen Bonding in Nitroanilines : Research into the hydrogen bonding patterns of various nitroaniline derivatives, including compounds similar in structure to 4-Bromo-3,6-dimethyl-2-nitroaniline, has provided detailed insights into their crystal packing and intermolecular interactions. Such studies are crucial for the development of new materials with desired mechanical and optical properties (Cannon et al., 2001).
Crystallographic Analysis of Nitroaniline Derivatives : Investigating the crystal structures of nitroaniline derivatives helps in understanding the influence of substituents on molecular geometry and potential electronic properties. These insights are valuable for designing materials with specific optical or electronic applications (Krygowski & Maurin, 1989).
Chemical Synthesis and Reactivity
Electrophilic Substitution Reactions : Studies on the reactivity of pyridone derivatives have revealed pathways for electrophilic substitution, including nitration and bromination, which are relevant for synthesizing various bromo- and nitro-substituted compounds. These reactions are fundamental in organic synthesis, allowing for the construction of complex molecules for pharmaceuticals, dyes, and materials science applications (Tolkunov et al., 1996).
Analytical and Spectroscopic Techniques
Magnetic Resonance Spectroscopy Studies : The application of multinuclear magnetic resonance spectroscopy to substituted anisoles, including nitroaniline analogs, provides critical data on electronic structure and molecular dynamics. These studies are vital for the development of novel materials and for the understanding of molecular interactions in complex systems (Pandiarajan et al., 1994).
Safety and Hazards
“4-Bromo-3,6-dimethyl-2-nitroaniline” is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
Mechanism of Action
Target of Action
Nitroaniline compounds are generally known to interact with various enzymes and proteins within biological systems .
Mode of Action
Nitroaniline compounds typically undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Nitroaniline compounds are known to form charge-transfer or π-π complexes with aromatic hydrocarbons . This interaction could potentially affect various biochemical pathways.
Pharmacokinetics
Safety data sheets indicate that the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . These properties suggest that the compound can be absorbed through various routes and may distribute throughout the body, potentially affecting its bioavailability.
Result of Action
Given its potential interactions with various enzymes and proteins, it could potentially alter cellular functions and processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3,6-dimethyl-2-nitroaniline. For instance, the compound’s reactivity and interactions with target molecules could be influenced by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s stability could be affected by exposure to light, heat, and moisture .
Properties
IUPAC Name |
4-bromo-3,6-dimethyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSQIZWWMYJLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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